molecular formula C52H76O10 B14793162 Diethyl 5,5'-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate

Diethyl 5,5'-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate

Cat. No.: B14793162
M. Wt: 861.2 g/mol
InChI Key: IJJRCMCQGXIDKW-UHFFFAOYSA-N
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Description

Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate is a complex organic compound with the molecular formula C52H76O10. It is characterized by its unique structure, which includes a triphenylene core substituted with pentyloxy groups and ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate typically involves multiple steps. One common approach starts with the preparation of the triphenylene core, which is then functionalized with pentyloxy groups. The final step involves esterification to introduce the dipentanoate groups. The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the ester functionalities.

    Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate exerts its effects is primarily related to its structural features. The triphenylene core provides a rigid, planar structure that can facilitate stacking interactions, while the pentyloxy groups enhance solubility and flexibility. These properties make it suitable for use in liquid crystalline materials and other advanced applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate is unique due to its combination of a triphenylene core with multiple pentyloxy and ester groups. This combination imparts distinct physical and chemical properties, making it particularly valuable in the development of liquid crystalline materials and other advanced applications.

Properties

Molecular Formula

C52H76O10

Molecular Weight

861.2 g/mol

IUPAC Name

ethyl 5-[7-(5-ethoxy-5-oxopentoxy)-3,6,10,11-tetrapentoxytriphenylen-2-yl]oxypentanoate

InChI

InChI=1S/C52H76O10/c1-7-13-19-27-57-45-33-39-40(34-46(45)58-28-20-14-8-2)44-38-50(62-32-24-18-26-52(54)56-12-6)48(60-30-22-16-10-4)36-42(44)41-35-47(59-29-21-15-9-3)49(37-43(39)41)61-31-23-17-25-51(53)55-11-5/h33-38H,7-32H2,1-6H3

InChI Key

IJJRCMCQGXIDKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC(=O)OCC)OCCCCC)OCCCCC)OCCCCC(=O)OCC)OCCCCC

Origin of Product

United States

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